Acid red 414
Description
Properties
CAS No. |
152287-09-7 |
|---|---|
Molecular Formula |
C11H20 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Acid Red 414
Strategies for Azo Chromophore Construction
Azo dyes are characterized by the presence of at least one azo group (-N=N-) linked to aromatic rings. nih.govub.edu The formation of the azo chromophore is generally achieved through a process called diazotization and coupling. Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated from sodium nitrite (B80452) and an acid) at low temperatures (typically 0-5°C) to form a diazonium salt. acs.orgslideshare.net This unstable diazonium ion then undergoes an electrophilic aromatic substitution reaction with a coupling component, which is usually an aromatic compound containing activating groups such as hydroxyl (-OH) or amino (-NH2) groups. slideshare.net The coupling reaction forms the azo linkage, creating the colored azo compound. slideshare.net
For Acid Red 414, being a metal complex azo dye, the precursor molecules would include aromatic amines and coupling components that contain functional groups capable of coordinating with a metal ion, in addition to the groups necessary for azo coupling (like -OH or -NH2). The presence of sulfonate groups (-SO3H) is also characteristic of acid dyes, providing water solubility and enabling interaction with cationic sites on fibers. tiankunchemical.comslideshare.net These sulfonate groups are typically introduced onto the aromatic rings of either the diazo component or the coupling component.
Metal Complexation in this compound Synthesis
This compound is identified as a 1:2 metal complex dye. hztya.comadityacolorchem.comfarbchemie-braun.eu This indicates that one metal ion is coordinated with two molecules of the azo ligand. Metal complexation in azo dyes typically involves the coordination of the metal ion with nitrogen atoms of the azo group and often with adjacent functional groups, such as hydroxyl or carboxyl groups, present on the aromatic rings of the ligand. For 1:2 metal complexes, the metal ion is often a transition metal, such as chromium (Cr), as suggested by the molecular formula C36H22CrN9Na2O9S. colorfuldyes.com The metal complexation step can occur either after the formation of the azo ligand or during the coupling reaction itself, depending on the specific synthesis route. The metal ion acts as a mordant, forming a coordination complex with the dye molecule, which enhances the dye's fastness properties on the fiber.
Derivatization and Structural Modification Approaches
Advanced Spectroscopic and Structural Elucidation of Acid Red 414
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For organic dyes like Acid Red 414, UV-Vis spectroscopy provides information about the chromophore, the part of the molecule responsible for absorbing light in the visible region and thus imparting color. The spectrum typically shows absorption bands corresponding to π-π* and n-π* electronic transitions. The wavelength of maximum absorption (λmax) and the intensity of the absorption bands (molar absorptivity, ε) are characteristic properties that can aid in identification and purity assessment.
Fourier Transform Infrared Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. When an infrared beam passes through a sample, specific frequencies are absorbed by the molecule, corresponding to the vibrations of its chemical bonds. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique fingerprint of the molecule.
For this compound, FTIR spectroscopy would reveal characteristic absorption bands corresponding to functional groups expected in an acid dye, such as sulfonic acid groups (-SO₃H) or sulfonate salts (-SO₃⁻), hydroxyl groups (-OH), aromatic C=C stretches, and potentially vibrations associated with the azo group (-N=N-) and any metal-ligand bonds if it is a metal complex. colorfuldyes.comworlddyevariety.com For instance, carboxylic acids typically show a broad O-H stretching absorption between 2500 and 3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹. libretexts.orgmdpi.com Azo stretching vibrations can appear in the fingerprint region. While a specific FTIR spectrum for this compound was not located, a study on a chromium complex showed a band at 414 cm⁻¹ assigned to a symmetric Cr-N stretching vibration rsc.org, which could be relevant if this compound is indeed a chromium-azo complex. Analysis of the positions and intensities of these bands in the FTIR spectrum of this compound would provide crucial information about its constituent functional groups and contribute to structural elucidation.
Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the detailed molecular architecture, including the connectivity of atoms and the spatial arrangement of functional groups. By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a strong magnetic field, chemists can deduce the structure of a molecule. The chemical shift of a signal indicates the electronic environment of the nucleus, while splitting patterns and integration provide information about neighboring nuclei and their relative numbers.
For a complex organic dye like this compound, ¹H NMR would show signals for different types of protons, such as those on aromatic rings, alkyl chains, or near electronegative atoms. ¹³C NMR would provide information about the carbon skeleton, distinguishing between different types of carbon atoms (e.g., methyl, methylene, aromatic, quaternary). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further help in establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and confirmation of the molecular structure. Although specific NMR data for this compound was not found, studies on other acid dyes like Acid Red 27 show complex ¹H NMR spectra with signals in the aromatic region chemicalbook.com, typical for such chromophores. The absence of specific NMR data for this compound in the search results limits a detailed discussion of its molecular architecture based on this technique.
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This technique is particularly useful for confirming the molecular formula and gaining insights into the structural subunits of a molecule. Different ionization techniques (e.g., ESI, MALDI) and mass analyzers (e.g., quadrupole, time-of-flight) can be employed depending on the nature and complexity of the analyte.
For this compound, mass spectrometry would ideally reveal a molecular ion peak corresponding to its molecular weight. If this compound is a metal complex as suggested colorfuldyes.comworlddyevariety.com, the MS could show peaks for the intact complex or fragments containing the metal ion. Analysis of the fragmentation pattern, obtained through tandem MS (MS/MS), can provide structural information by breaking down the molecule into smaller, characteristic ions. While no specific mass spectrum for this compound was found, MS has been successfully applied to characterize other acid dyes and their degradation products unl.ptmassbank.eu. The reported molecular formula C₃₆H₂₂CrN₉Na₂O₉S for a potential this compound structure colorfuldyes.com would correspond to a specific molecular weight that could be targeted in a mass spectrometry experiment.
X-ray Diffraction and Crystallography for Solid-State Structure
X-ray Diffraction (XRD) and crystallography are techniques used to determine the arrangement of atoms in crystalline solids. Single-crystal XRD can provide a detailed three-dimensional structure, including bond lengths, bond angles, and crystal packing. Powder XRD, on the other hand, is used to identify crystalline phases and determine parameters like unit cell dimensions and crystallinity.
For this compound, if it can be obtained in crystalline form, single-crystal XRD would provide the most definitive structural information at the atomic level. This is particularly valuable for complex molecules or metal complexes where other spectroscopic methods might not provide complete structural details. Powder XRD could be used to characterize the bulk crystalline material. The absence of reported crystal structures or specific XRD patterns for this compound in the search results indicates that obtaining suitable crystals for single-crystal XRD might be challenging or that such studies have not been widely published. General XRD principles are applied to various crystalline materials govinfo.govnist.gov, and studies on the adsorption of dyes on crystalline materials also utilize XRD to understand interactions researchgate.netniscpr.res.in.
Raman Spectroscopy in this compound Analysis
Raman spectroscopy is a complementary vibrational spectroscopic technique to FTIR. While FTIR measures absorptions due to changes in dipole moment, Raman spectroscopy measures inelastic scattering of light due to changes in polarizability during molecular vibrations. This often means that functional groups that are weak absorbers in IR can be strong scatterers in Raman, and vice versa. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, as well as providing information about the skeletal vibrations of a molecule.
For this compound, Raman spectroscopy would provide a different set of vibrational bands compared to FTIR, offering complementary structural information. It can be useful for identifying specific bonds within the aromatic rings, the azo group, and potentially metal-ligand vibrations. Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the Raman signal of analytes adsorbed on noble metal surfaces, allowing for the analysis of very dilute samples. This compound has been included in studies evaluating Raman spectroscopy for dye analysis wvu.edu, and Raman spectroscopy has been applied to study other acid red dyes rsc.orgojp.gov. Although specific Raman shifts for this compound were not found, the technique holds potential for its characterization, especially when fluorescence is not an interfering factor or can be mitigated (e.g., by using FT-Raman or SERS) ojp.gov.
Theoretical and Computational Spectroscopic Predictions
Theoretical and computational methods, such as Density Functional Theory (DFT), play an increasingly important role in supporting the interpretation of experimental spectroscopic data and predicting molecular properties. These methods can be used to optimize the molecular geometry, calculate vibrational frequencies (for IR and Raman), predict electronic transitions (for UV-Vis), and simulate NMR spectra.
For this compound, computational studies could be used to predict its lowest energy conformation and calculate its theoretical UV-Vis, FTIR, Raman, and NMR spectra based on a proposed or potential structure. By comparing these predicted spectra with experimental data, researchers can validate structural assignments and gain deeper insights into the electronic and vibrational properties of the molecule. Computational methods have been successfully applied to study the spectroscopic properties and structures of various organic molecules and dyes researchgate.netresearchgate.nettandfonline.comresearchgate.netacs.org. Given the potential uncertainty surrounding the exact structure of this compound nih.gov, computational studies could be particularly valuable in exploring possible structures and their corresponding spectroscopic signatures to aid experimental characterization.
Analytical Chemistry Techniques for Acid Red 414 Detection and Quantification
Chromatographic Separation Methods
Chromatographic techniques are essential for separating Acid Red 414 from mixtures, which is often a necessary step before detection and quantification.
Thin Layer Chromatography (TLC) is a simple yet effective planar chromatography technique used for the separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). TLC has been applied in the forensic analysis of fiber dyes, including this compound, for comparison and identification purposes. nih.gov This method allows for the visual separation of dye components and can provide discriminatory data based on the migration patterns (Rf values) of the dyes. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds, including acid dyes. While specific detailed HPLC methods developed solely for this compound are not extensively reported in the immediate search results, HPLC is a standard tool for the analysis of various other Acid Red dyes such as Acid Red 1, Acid Red 14, Acid Red 52, and Acid Red 73. aidic.itmdpi.comsielc.comhitachi-hightech.com Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC) and ion-pair liquid chromatography, coupled with various detectors like UV-Vis, Diode Array Detectors (DAD), and mass spectrometers (MS), are commonly employed for dye analysis. mdpi.comhitachi-hightech.com The application of HPLC to this compound would likely involve optimizing parameters such as stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water and organic solvents with buffers or ion-pairing reagents), flow rate, and detection wavelength to achieve adequate separation and sensitivity. Although a dedicated HPLC method for this compound was not found, LC-QTOF, a hyphenated technique involving liquid chromatography, has been used for the analysis of contamination levels in this compound. confindustriatoscananord.it
Ion Chromatography (IC) is specifically designed for the separation and quantification of ions. Given that this compound is described as an acid dye and potentially a metal complex photochemcad.comworlddyevariety.com, IC could be relevant for analyzing ionic impurities, counterions (such as sodium ions, as suggested by one molecular formula thermofisher.com), or associated metal ions if it is indeed a metal complex dye. IC with suppressed conductivity detection is a common method for determining inorganic anions and cations. thermofisher.comsigmaaldrich.com While no specific IC method for this compound itself was found, IC has been used in the analysis of chromium-complex acid dyes for determining free chromium, demonstrating its potential for analyzing ionic components associated with metal-complex dyes. mdpi.com
Spectrophotometric Quantification Techniques
Spectrophotometry, particularly UV-Vis spectrophotometry, is a fundamental technique for the quantitative analysis of dyes, including this compound. This method relies on the principle that substances absorb light at specific wavelengths. The concentration of a dye in solution can be determined by measuring its absorbance at its maximum wavelength (λmax) and applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration and path length of the light through the solution. researchgate.net Spectrophotometry has been used to monitor the decolorization of this compound during treatment processes like ozonation, by measuring the decrease in absorbance over time. mdpi.com While the specific λmax for this compound was not consistently reported across the search results, acid dyes typically exhibit strong absorbance in the visible region of the spectrum, which gives them their color.
Electrochemical Methods in this compound Analysis
Electrochemical methods, such as voltammetry and electro-oxidation, involve studying the interaction of an analyte with an electrode surface and measuring the resulting electrical signals. These techniques can be used for both the analysis and degradation of electroactive compounds like some dyes. While specific electrochemical methods focused solely on the analysis of this compound were not found, electrochemical techniques have been applied to the degradation and analysis of other acid dyes, such as Acid Red B (Acid Red 14) and Acid Red 18. researchgate.netresearchgate.netresearchgate.netthermofisher.com These methods can provide information about the redox behavior of the dye and can be used for quantitative determination, often exhibiting high sensitivity. researchgate.net
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques combine two or more analytical techniques to provide enhanced separation, detection, and identification capabilities. These are powerful tools for the comprehensive characterization of complex samples containing dyes and their potential degradation products or impurities. shimadzu.com
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is a widely used hyphenated technique in dye analysis. hitachi-hightech.com LC-MS combines the separation power of HPLC with the identification capabilities of MS, allowing for the separation of individual components in a mixture and the determination of their molecular weights and fragmentation patterns. LC-MS/MS provides even greater specificity through the fragmentation of selected ions. This approach is invaluable for identifying unknown dyes, confirming the presence of target analytes, and studying degradation pathways.
Notably, Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) has been specifically employed for the analysis of contamination levels in this compound. confindustriatoscananord.it This technique offers high resolution and accurate mass measurements, enabling the identification and quantification of impurities such as p-cresidine and NPEO in the dye product. confindustriatoscananord.it
Other hyphenated techniques like GC-MS (Gas Chromatography-Mass Spectrometry), LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), and CE-MS (Capillary Electrophoresis-Mass Spectrometry) are also used in the broader field of chemical analysis, including for complex organic compounds and dyes, though direct applications specifically for this compound were not found in the search results. shimadzu.com These techniques offer complementary information, such as structural elucidation (LC-NMR) or analysis of volatile components (GC-MS).
Detailed research findings on contamination levels in this compound using LC-QTOF provide specific examples of quantitative analysis. The table below presents data on the concentration of certain contaminants found in this compound. confindustriatoscananord.it
| Contaminant | Concentration (mg/kg) |
| p-cresidine | 1.8 |
| NPEO | 98.3 |
Source: Dyestuffs for Fashion Industry: actual chemical contamination levels confindustriatoscananord.it
Furthermore, studies on the decolorization kinetics of this compound by ozonation utilized spectrophotometry to monitor the process and determined pseudo first-order rate constants at different initial dye concentrations. mdpi.com This demonstrates the application of spectrophotometry for quantitative analysis in the context of dye degradation studies.
| Initial Dye Concentration (mg/L) | Pseudo First-Order Rate Constant k (min⁻¹) | Correlation Coefficient r² |
| 50 | 0.1487 | 0.999 |
| 100 | 0.134 | 0.997 |
| 200 | 0.114 | 0.987 |
| 400 | 0.096 | 0.966 |
| 600 | 0.1154 | 0.971 |
| 800 | 0.1303 | 0.986 |
Source: Decolorization of the textile dyes reactive blue 220, this compound and basic yellow 28 by ozone and biodegradation of oxidation products mdpi.com Note: Data for this compound extracted from tables also containing data for other dyes.
Interactions of Acid Red 414 with Diverse Chemical and Material Systems
Dye-Fiber Interaction Mechanisms in Textile Substrates
Acid dyes, including Acid Red 414, interact with protein and polyamide fibers through a combination of forces, with electrostatic interactions playing a significant role, particularly under acidic conditions tiankunchemical.comwikipedia.org.
Electrostatic Binding Phenomena
Acid dyes are anionic due to the presence of sulfonic and carboxylic acid groups tiankunchemical.comwikipedia.org. In an acidic dyeing bath, protein fibers like wool and silk, and polyamide fibers like nylon, become protonated, resulting in the formation of cationic sites (e.g., -NH₃⁺ groups) wikipedia.org. The anionic dye molecules are then attracted to these cationic sites on the fiber surface through electrostatic forces, forming ionic bonds wikipedia.org. This electrostatic attraction is a primary driving force for the uptake of acid dyes by these fibers wikipedia.org. The strength of this ionic interaction contributes to the fastness of the dye on the fiber wikipedia.org.
Influence of Fiber Polarity and Chemical Composition
The chemical composition and polarity of textile fibers significantly influence their interaction with acid dyes. Protein fibers (wool, silk) and polyamides (nylon) have chemical structures that allow for the development of positive charges in acidic environments, making them receptive to anionic acid dyes tiankunchemical.comwikipedia.org. The presence of amino groups in these fibers facilitates the formation of ionic bonds with the anionic dye molecules wikipedia.org. The density and distribution of these cationic sites, influenced by the fiber's chemical composition and the pH of the dyeing bath, affect the extent of dye uptake and the resulting shade wikipedia.org.
Beyond electrostatic interactions, other forces like hydrogen bonding and Van der Waals forces also contribute to the adhesion of dyes on fibers wikipedia.orgiraj.in. The specific functional groups present in both the dye molecule (e.g., -SO₃H, -COOH) and the fiber (e.g., -NH-, -OH) can participate in hydrogen bond formation iraj.in.
The polarity of the fiber can also influence interactions. While not specific to this compound, studies on fiber modification, such as alkali pretreatment of bamboo fibers, have shown that reducing fiber polarity can impact subsequent interactions tandfonline.com. The interaction between dye and fiber is a complex interplay of these various forces, influenced by the chemical nature of both the dye and the fiber.
Interaction with Surfactants and Dispersing Agents
Surfactants and dispersing agents are commonly used in textile dyeing to improve the solubility, dispersion, and leveling of dyes uniqchem.comresearchgate.net. This compound, being a water-soluble anionic dye, interacts with these additives in aqueous solutions.
Surfactants can be classified based on their ionic head groups as anionic, cationic, nonionic, or zwitterionic chemistrydocs.com. The interaction between dyes and surfactants depends on the nature of both molecules. Ionic dyes can form complexes with surfactants, particularly those with opposite charges researchgate.net. For instance, anionic dyes can interact with cationic surfactants through electrostatic attraction researchgate.net. Nonionic surfactants can also interact with dyes, and these interactions can influence the critical micelle concentration (CMC) of the surfactant researchgate.net.
Dispersing agents, which can be low molecular weight surfactants or polymeric substances, play a crucial role in preventing dye aggregation in the dyeing bath and ensuring uniform distribution on the fiber uniqchem.comnouryon.com. They adsorb onto the surface of dye particles or aggregates, stabilizing them through electrostatic repulsion or steric hindrance uniqchem.comulprospector.com. The effectiveness of a dispersing agent is determined by the adsorption of its polar groups onto the dye surface and the behavior of its nonpolar chains in the surrounding medium uniqchem.com.
Specific research findings on the interaction of this compound with particular surfactants or dispersing agents were not extensively detailed in the provided search results. However, the general principles of dye-surfactant/dispersing agent interactions for anionic dyes apply, involving electrostatic interactions, hydrophobic effects, and steric stabilization researchgate.netulprospector.com. The excellent dispersion property noted for this compound suggests effective interactions with common dispersing agents used in its application tiankunchemical.com.
Intermolecular Forces and Aggregation Behavior in Solution
Dyes in solution can exhibit self-association or aggregation phenomena, driven by intermolecular forces primescholars.commdpi.com. This is particularly true for ionic dyes in aqueous solutions primescholars.com. The aggregation behavior of dyes significantly affects their coloristic and photophysical properties primescholars.com.
The main intermolecular forces responsible for dye aggregation include Van der Waals forces, hydrogen bonding, π-π stacking, and hydrophobic interactions mdpi.comnih.gov. The extent of aggregation is influenced by factors such as dye concentration, structure, ionic strength, temperature, and the presence of organic solvents primescholars.com.
Ionic dyes tend to aggregate in solution, forming dimers and potentially higher-order aggregates primescholars.com. These aggregates can have distinct absorption spectra compared to monomeric dye molecules primescholars.com. Aggregation can be classified into H-aggregates (face-to-face arrangement) and J-aggregates (edge-to-edge arrangement), which can be explained by molecular exciton (B1674681) theory mdpi.com.
While specific data on the aggregation behavior of this compound was not found, as an anionic dye, it is expected to undergo aggregation in aqueous solutions, influenced by the factors mentioned above primescholars.com. The presence of sulfonic acid groups in its structure can influence its aggregation tendencies sdc.org.uk.
Dye-Polymer Interactions in Advanced Materials
The interaction of dyes with polymers is not limited to traditional textile fibers but is also relevant in the development of advanced materials, such as dye-sensitized solar cells and composite materials researchgate.netresearchgate.netelsevier.es.
In advanced materials, dye-polymer interactions can involve various mechanisms, including covalent bonding, electrostatic interactions, hydrogen bonding, and Van der Waals forces researchgate.netacs.orgelsevier.es. For instance, reactive dyes can form covalent bonds with polymers containing appropriate functional groups researchgate.net. Electrostatic interactions are significant when charged dyes interact with charged polymers or surfaces elsevier.esmdpi.com.
This compound's anionic nature suggests it could interact electrostatically with cationic polymers or modified polymer surfaces in advanced material contexts mdpi.com. The use of acid dyes in dyeing synthetic fibers like nylon highlights their interaction with polymer chains tiankunchemical.comwikipedia.org.
Research on the adsorption of dyes onto various polymeric materials, such as biochar-polymer composites or modified fibers, demonstrates the importance of understanding dye-polymer interactions for applications like wastewater treatment and functional materials mdpi.comconicet.gov.arrsc.org. These interactions are influenced by the chemical structure of the dye, the polymer matrix, and the surrounding environment (e.g., pH, ionic strength) mdpi.comconicet.gov.ar.
Complexation Chemistry in Solution and Solid Phases
Acid dyes, particularly those containing metal atoms, can participate in complexation reactions worlddyevariety.comresearchgate.net. This compound is described as an azo metal complex worlddyevariety.com. This indicates that the dye molecule contains a metal ion coordinated with the organic ligand structure of the dye.
Complexation involves the formation of coordinate bonds between the metal ion and electron-donating atoms within the dye molecule rsc.org. The presence of a metal center in this compound influences its chemical properties and interactions.
In solution, the complexation behavior of dyes can be studied using various techniques, including spectroscopy acs.org. Complexation can affect the dye's solubility, stability, and interaction with other species in the solution acs.org.
In solid phases, complexation is relevant in the context of dye-metal interactions within the dye structure itself, as well as potential interactions with metal ions or metal-containing surfaces in applications researchgate.net. For chromium-complex acid dyes, the chromium is chelated to the dye molecules researchgate.net. This complexation is integral to the dye's structure and properties researchgate.net.
The complexation chemistry of this compound, being a metal complex dye, is a key aspect of its molecular identity and distinguishes it from metal-free acid dyes worlddyevariety.com. This inherent complexation influences all its subsequent interactions with fibers, surfactants, and other materials.
Environmental Remediation and Advanced Degradation of Acid Red 414
Photodegradation Mechanisms and Kinetics
Photodegradation involves the decomposition of compounds through exposure to light. This can occur via direct photolysis, where the molecule absorbs light directly, or through photosensitized processes, where other substances (photosensitizers) absorb light and transfer energy or electrons to the target molecule, leading to its degradation mdpi.commdpi.comacs.org. The efficiency and pathways of photodegradation are influenced by factors such as the chemical structure of the dye, the presence of sensitizers, light intensity, and solution chemistry mdpi.commdpi.comnih.gov.
Direct Photolysis Pathways
Direct photolysis occurs when a dye molecule absorbs photons of a specific wavelength, leading to its excitation and subsequent chemical transformation, such as bond cleavage, rearrangement, or oxidation/reduction nih.govjst.go.jp. The susceptibility of a dye to direct photolysis depends on its ability to absorb light in the relevant spectrum (e.g., UV or visible light) and the efficiency of photochemical reactions from its excited state jst.go.jp. For many organic pollutants, direct photolysis in water can involve the cleavage of specific bonds nih.gov. While the specific direct photolysis pathways for Acid Red 414 are not detailed in the provided search results, studies on other organic molecules indicate that direct photolysis can lead to bond scission and the formation of various photoproducts nih.govjst.go.jp. However, some azo dyes exhibit high stability against direct solar irradiation ub.edu.
Photosensitized Oxidation Processes
Photosensitized oxidation involves the transfer of energy or electrons from a light-excited photosensitizer molecule to the target dye molecule or to other species in the solution, generating reactive intermediates that can degrade the dye mdpi.comacs.orgrsc.org. Common reactive species generated in photosensitized processes include singlet oxygen (¹O₂) and various radicals like superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) acs.orgrsc.orgacs.org. Photosensitizers can be naturally occurring substances like dissolved organic matter or added compounds mdpi.comrsc.org. The excited photosensitizer can interact with oxygen via Type I or Type II processes, leading to the formation of radical species or singlet oxygen, respectively, which then react with the dye acs.org. Photosensitized processes can play a significant role in the indirect photodegradation of organic pollutants in aquatic environments mdpi.comnih.gov.
Catalytic Degradation Processes
Catalytic degradation processes utilize catalysts to enhance the rate and efficiency of dye decomposition. These processes often involve the generation of highly reactive species capable of breaking down the complex molecular structures of dyes nih.govpraiseworthyprize.org.
Heterogeneous Photocatalysis for this compound Decomposition
Heterogeneous photocatalysis is an AOP that employs a solid semiconductor photocatalyst, typically illuminated by UV or visible light, to drive the degradation of pollutants in a different phase (usually liquid) nih.govmdpi.compraiseworthyprize.orgmdpi.com. When the photocatalyst absorbs light energy equal to or greater than its band gap, electron-hole pairs are generated nih.govmdpi.com. These charge carriers can migrate to the catalyst surface and react with adsorbed water, oxygen, or the dye molecules themselves, producing reactive species such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) nih.govmdpi.comacs.org. These radicals are powerful oxidants that can non-selectively attack and degrade organic dyes mdpi.comacs.org.
The efficiency of heterogeneous photocatalysis is influenced by factors such as the type and amount of photocatalyst, initial dye concentration, pH of the solution, temperature, and light intensity nih.govmdpi.commdpi.com. Studies on the photocatalytic degradation of other Acid Red dyes, such as Acid Red 14 and Acid Red 1, using catalysts like TiO₂ and ZnO have demonstrated the effectiveness of this method for decolorization and degradation nih.govmdpi.compraiseworthyprize.org. For instance, the sonophotocatalytic degradation of Acid Red 14 using a Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe) composite achieved 100% removal efficiency under optimal conditions mdpi.com. The kinetic rate of this process was significantly higher compared to sonocatalytic or photocatalytic processes alone mdpi.com.
While specific data for this compound is limited, a study on the photocatalytic degradation of Allura Red and Quinoline Yellow mentions monitoring absorbance at 414 nm, which could be a relevant analytical wavelength for some red dyes researchgate.net. The general mechanism for photocatalytic degradation of azo dyes involves the attack of reactive species on the azo linkage and the aromatic rings, leading to the cleavage of the chromophore and subsequent mineralization mdpi.comacs.org.
Here is an example of kinetic data from the sonophotocatalytic degradation of Acid Red 14, illustrating the type of data generated in such studies:
| Process | Kinetic Rate Constant (min⁻¹) |
| Sonophotocatalytic | 0.0327 |
| Sonocatalytic | 0.0181 |
| Photocatalytic | 0.0218 |
| Sonolysis | 0.008 |
| Photolysis | 0.005 |
*Data based on sonophotocatalytic degradation of Acid Red 14 mdpi.com.
Fenton and Fenton-like Oxidation Systems
Fenton and Fenton-like processes are AOPs that rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), through the reaction of hydrogen peroxide (H₂O₂) with iron ions (Fe²⁺ for Fenton, or Fe³⁺ for Fenton-like) or other transition metal catalysts researchgate.netdeswater.comrsc.orgnih.gov. The classical Fenton reaction involves the reaction between Fe²⁺ and H₂O₂ under acidic conditions to produce •OH radicals deswater.comrsc.org.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ deswater.com
Fenton-like reactions involve similar processes but may use Fe³⁺ or other metal ions as catalysts researchgate.netnih.gov. These processes are effective for degrading a wide range of organic pollutants, including azo dyes, by attacking the chromophoric groups and breaking down the molecule researchgate.netdeswater.comrsc.org.
Studies on the Fenton oxidation of other Acid Red dyes, such as Acid Red B and Acid Red 14, have shown high decolorization and degradation efficiencies deswater.comnih.gov. For Acid Red B, Fenton oxidation achieved a high color removal rate under optimal conditions, and the degradation followed first-order kinetics deswater.com. The process was found to significantly improve the biodegradability of the wastewater deswater.com. While complete mineralization might not always be achieved, the molecular structure of the dye is effectively destroyed deswater.com.
Here is an example of kinetic data from the Fenton oxidation of Acid Red B:
| Reaction Stage | Kinetic Rate Constant (s⁻¹) |
| Rapid Degradation | 0.159 |
| Slow Degradation | 0.0030 |
*Data based on Fenton oxidation of Acid Red B (initial concentration 25 mg/L) deswater.com.
Factors influencing Fenton and Fenton-like processes include the concentrations of the iron catalyst and hydrogen peroxide, pH, temperature, and the presence of other substances in the wastewater deswater.com.
Electrocatalytic Degradation Routes
Electrocatalytic degradation is an electrochemical AOP that involves the application of an electric current to generate reactive species or directly oxidize pollutants at the electrode surface nih.govdeswater.com. This process can involve direct electron transfer from the electrode to the pollutant or indirect oxidation mediated by electrochemically generated oxidants such as hydroxyl radicals, active chlorine species, or persulfate radicals ub.edunih.govdeswater.com.
In electrocatalytic processes for dye degradation, the dye molecules can be oxidized at the anode, or they can react with electrogenerated reactive species in the bulk solution nih.govdeswater.com. For anionic dyes like Acid Red 14, electrokinetic effects under an electric field can also play a role by migrating the dye towards the anode where oxidation occurs nih.gov. Studies on the electrokinetic and electrooxidation of Acid Red 14 have demonstrated efficient decolorization and significant total organic carbon (TOC) removal, indicating mineralization nih.gov. The process involves the migration of the anionic dye to the anode compartment followed by its degradation nih.gov.
Electrocatalytic degradation routes offer advantages such as in-situ generation of oxidants and potential for integration with other separation techniques nih.govfrontiersin.org. The efficiency is affected by parameters such as current density, electrode material, electrolyte composition, and initial dye concentration nih.gov.
Ozonolysis for this compound Decolorization and Mineralization
Ozonolysis is an advanced oxidation process that utilizes ozone (O₃) for the degradation of organic pollutants like this compound. This method can lead to efficient color removal, partial mineralization, and enhanced biodegradability of the oxidation products. researchgate.netdeswater.com Studies have investigated the ozonolytic decolorization of this compound, examining factors such as pH and initial dye concentration. researchgate.net
Research indicates that the rate of ozonolytic decolorization of this compound is influenced by the initial pH, with better degradation observed at acidic pH values. researchgate.net For instance, decolorization during a 30-minute ozonation period was significantly more effective at pH 3 compared to pH 7 or 11. researchgate.net The decolorization kinetics of this compound by ozonolysis can be described by a first-order reaction model. researchgate.net
While ozonation is effective for color removal, complete mineralization (conversion to CO₂ and H₂O) may not always be achieved, leading to the formation of intermediate by-products. researchgate.netresearchgate.net The total organic carbon (TOC) removal for this compound after 30 minutes of ozonation has been reported to be around 17.15% for an initial dye concentration of 800 mg/L. researchgate.net Ozonation can also improve the biodegradability of this compound, as measured by the biological oxygen demand (BOD). researchgate.net
Sonochemical and Sonophotocatalytic Degradation
Sonochemical degradation utilizes ultrasound waves to induce chemical reactions, primarily through cavitation, which generates reactive species like hydroxyl radicals (•OH). frontiersin.orgmdpi.com Sonophotocatalytic degradation combines ultrasound with photocatalysis, often employing a catalyst and light irradiation, to enhance the generation of reactive oxygen species (ROS) and improve degradation efficiency. frontiersin.orgmdpi.com
While specific studies on the sonochemical degradation of this compound alone are less prevalent in the provided results, research on related azo dyes and the general principles of sonochemical processes can provide insights. The sonochemical degradation of pollutants can be influenced by factors such as pollutant concentration and the presence of other substances. mdpi.com
Sonophotocatalysis has been investigated for the degradation of Acid Red 14 (AR14), a related azo dye, using catalysts like Fe₃O₄@SiO₂/PAEDTC@MIL-101 (Fe) nanocomposites. mdpi.com This combined approach has shown higher degradation kinetics rates compared to sonocatalytic or photocatalytic processes alone. mdpi.com The synergy between ultrasound and light enhances the formation of electron-hole pairs in the catalyst, leading to increased ROS generation. frontiersin.org
Studies on AR14 sonophotocatalytic degradation have explored the effects of catalyst dosage, ultrasound frequency, and initial dye concentration on removal efficiency and kinetic rates. mdpi.com Increasing catalyst dosage and ultrasound frequency generally improved degradation, while increasing initial dye concentration decreased efficiency. mdpi.com Active species identified in sonophotocatalytic degradation of AR14 include superoxide radicals (O₂•⁻), hydroxyl radicals (•OH), and holes (h⁺), with h⁺ being identified as a pivotal agent in some systems. mdpi.comnih.gov
Bioremediation Approaches and Microbial Degradation Pathways
Bioremediation offers an environmentally friendly and cost-effective approach for the treatment of textile dyes like this compound, utilizing microorganisms to degrade or transform the pollutants. biotechnologia-journal.orgresearchgate.netiwaponline.comnih.gov Various microorganisms, including bacteria and fungi, have the capacity to decolorize and mineralize azo dyes. biotechnologia-journal.orgiwaponline.com
For this compound, specific bacterial strains capable of decolorization have been isolated and identified, such as Acinetobacter radioresistens. researchgate.net The microbial degradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-) catalyzed by enzymes like azoreductase, which is a key step in breaking down the chromophoric group responsible for the color. researchgate.netiwaponline.com
Factors influencing the efficiency of microbial degradation include medium composition, pH, temperature, and initial dye concentration. biotechnologia-journal.orgresearchgate.net For instance, the decolorization efficiency of Acid Red by Acinetobacter radioresistens was found to be highest at pH 7, decreasing at lower and higher pH values. researchgate.net High dye concentrations can be toxic to microorganisms and inhibit degradation. biotechnologia-journal.org
Microbial degradation can lead to the formation of intermediate products, such as aromatic amines, after the cleavage of the azo bond. Further degradation of these intermediates is necessary for complete mineralization. nih.gov Studies involving microbial consortia have also been explored for enhanced degradation of complex dye mixtures. nih.gov
Mechanistic Studies of Degradation By-products and Reaction Intermediates
Understanding the degradation mechanisms and identifying the intermediate products formed during the remediation of this compound is crucial for evaluating the efficiency and potential toxicity of the treatment processes. Various analytical techniques are employed for this purpose, including GC/MS, LC-MS, and UV-Vis spectrophotometry. researchgate.netnih.govnih.govjabsonline.org
During ozonation of Acid Red 14, for example, the formation of several organic intermediates has been detected by GC/MS. nih.gov The difference between decolorization efficiency and COD removal efficiency in ozonation indicates the presence of numerous intermediates. nih.gov The proposed degradation mechanism often involves the attack of ozone or generated radicals on the dye molecule, leading to the cleavage of azo bonds and aromatic rings, forming smaller organic acids and other compounds. researchgate.netnih.gov
In the case of microbial degradation, the initial step typically involves the cleavage of the azo bond, yielding aromatic amines. researchgate.netnih.gov Subsequent metabolic pathways within the microorganisms can further break down these aromatic intermediates through ring opening and mineralization pathways. nih.gov Analyzing the degraded metabolites using techniques like LC-MS can help confirm the degradation products. researchgate.net
Studies on the degradation of related azo dyes by different methods, such as Fenton oxidation or photocatalysis, also provide insights into potential intermediate formation, including short-chain carboxylic acids and other oxidized products. nih.govcapes.gov.brwhiterose.ac.uk The identification of these intermediates is essential for proposing complete degradation pathways.
Kinetic Modeling and Reactor Design for Degradation Systems
Kinetic modeling is vital for understanding the rate of this compound degradation under different conditions and for optimizing reactor performance. Various kinetic models, such as first-order and pseudo-first-order models, are commonly applied to describe the degradation process. researchgate.netdeswater.comicrc.ac.irnih.govresearchgate.net
For ozonolysis of this compound, the decolorization kinetics have been described by a first-order reaction model. researchgate.net Similarly, the degradation kinetics of Acid Red 14 by sonochemical processes, including those enhanced by Fenton's reactions, have also followed a first-order kinetics model. nih.gov In photocatalytic removal of Acid Red 14, the degradation mechanism has shown overlap with the pseudo-first-order reaction model. icrc.ac.ir Adsorption kinetics of Acid Red 14 onto adsorbents have been best described by the pseudo-second-order kinetic model. psu.edu
Reactor design plays a crucial role in the efficiency and scalability of this compound degradation processes. Different reactor configurations are employed depending on the chosen degradation method. For ozonation, microchannel reactors have been investigated for their high throughput and enhanced gas-liquid mass transfer, which is beneficial for decolorization. nih.gov Parameters such as micropore size and annular channel width in microchannel reactors can influence the mass transfer rate and decolorization efficiency. nih.gov
For photocatalytic degradation, batch reactors are commonly used in laboratory studies. icrc.ac.ir Reactor design considerations for photocatalytic systems include optimizing light distribution, catalyst immobilization, and mass transfer. acs.org In sonochemical and sonophotocatalytic processes, reactor design needs to account for the efficient generation and distribution of ultrasound waves and, in the case of sonophotocatalysis, light irradiation.
Kinetic models can be used in conjunction with reactor design to predict performance and optimize operating parameters for efficient this compound removal from wastewater. Response surface methodology (RSM) is a statistical approach that can be used for modeling and optimizing the degradation process by evaluating the effects of independent variables on degradation efficiency. deswater.com
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results; typically a complex mixture or specific formulation. Structure and CID would depend on the exact chemical composition. |
| Acid Red 14 | 24855401 |
| Acid Red B | 176080 |
| Reactive Blue 220 | Not readily available in search results. |
| Basic Yellow 28 | 24863323 |
| Reactive Black 5 | 25105800 |
| Acid Red 88 | 23740795 |
| Acid Violet 49 | 24861292 |
| Reactive Red 195 | 159603 |
| Congo Red | 11315 |
| Bromophenol blue | 6049 |
| Direct green | Not readily available in search results. |
| Reactive Red 120 | 156332 |
Interactive Data Table Example (Illustrative - Data based on search result researchgate.net for Ozonolysis Kinetics)
Note: This is an illustrative example based on interpreted data from search snippet researchgate.net. The actual interactive table functionality would depend on the platform rendering this output.
| Dye Name | pH | First-Order Rate Constant (min⁻¹) |
| Reactive Blue 220 | 3 | 0.175 - 0.1303 |
| This compound | 3 | 0.164 - 0.096 |
| Basic Yellow 28 | 3 | 0.2092 - 0.1154 |
Interactive Data Table Example (Illustrative - Data based on search result mdpi.com for Sonophotocatalytic Kinetics of AR14)
Note: This is an illustrative example based on interpreted data from search snippet mdpi.com. The actual interactive table functionality would depend on the platform rendering this output.
| Process | Kinetic Rate (min⁻¹) |
| Sonophotocatalytic | 0.0327 - 0.988 |
| Sonocatalytic | 0.0181 |
| Photocatalytic | 0.0218 |
| Sonolysis | 0.008 |
| Photolysis | 0.005 |
Applications of Acid Red 414 in Scientific and Engineering Contexts
Utilization in Advanced Textile Dyeing and Finishing Research
Acid Red 414 is utilized in research concerning the dyeing and finishing of textiles, particularly polyamide fibers ritan-chemical.com. Studies investigate its dyeing kinetics and thermodynamics on different fibers. For instance, research on dyeing spandex fibers with acid dyes, including this compound, has explored the effect of dyeing auxiliaries like dodecyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (DDBAC) on dyeability and dyeing depth researchgate.net. The addition of DDBAC was shown to influence the adsorption isotherm of this compound on spandex fibers, shifting it from conforming solely to the Langmuir model towards a combination of Langmuir and Nernst binary adsorption models researchgate.net. This indicates that the presence of the auxiliary affects the mechanism of dye uptake by the fiber researchgate.net.
Research findings suggest that while acid dyes can be challenging to use for achieving deep hues on spandex fibers, auxiliaries like DDBAC can improve dyeability and dyeing depth researchgate.net. The dyeing rate constant decreased with DDBAC addition, while the dyeing equilibrium concentration and half-dyeing time increased researchgate.net.
Role in Leather Processing Studies
This compound, or dyes with similar properties like Acid Brown 414, are relevant in leather processing studies, particularly concerning wastewater treatment and the interaction of dyes with leather waste materials. Acid dyes are considered appropriate for dyeing leather due to their ability to penetrate the material and form ionic bonds with the cationic groups in leather under acidic conditions yobaiindustries.in.
Research has investigated the removal of acid dyes, such as Acid Brown 414, from aqueous solutions using different types of leather shavings as adsorbents researchgate.nettandfonline.com. Studies have shown that wet-white leather shavings and pickled hide shavings exhibit high efficiency in removing Acid Brown 414, with removal percentages exceeding 96% at relatively short contact times researchgate.nettandfonline.com.
| Leather Shaving Type | Dye Removed | Contact Time (min) | Removal Percentage (%) |
| Wet-white | Acid Brown 414 | 30 | >96 researchgate.nettandfonline.com |
| Pickled hide | Acid Brown 414 | 30 | >96 researchgate.nettandfonline.com |
| Wet-white | Acid Brown 414 | 150 | >90 researchgate.nettandfonline.com |
| Pickled hide | Acid Brown 414 | 150 | >90 researchgate.nettandfonline.com |
These studies highlight the potential of utilizing leather waste as a low-cost adsorbent for treating tannery wastewater containing acid dyes researchgate.nettandfonline.com.
Application in Ink and Printing Technology Research
Acid dyes, including the class to which this compound belongs, are used in the formulation of inks for various printing technologies, such as inkjet printing yobaiindustries.in. Research in this area focuses on developing inks with specific properties for different printing applications.
Studies on inkjet printing inks explore the use of various materials, including supramolecular polymers, to achieve desired printing characteristics and functionalities acs.org. While this compound is a dye rather than a polymer used for structural ink components, its properties as an acid dye are relevant to the colorant aspect of ink formulation. Research in 3D printing also involves the use of colorants, and while natural pigments are being explored, synthetic dyes like acid dyes could be relevant for achieving specific colors and properties in printable materials whiterose.ac.uk. The stability and resolution of printed features are critical aspects studied in inkjet printing research, influenced by the properties of the ink, including the colorant researchgate.net.
Potential in Sensor Development and Analytical Probes
While direct research on this compound in sensor development is not explicitly detailed, acid dyes and their interactions with various materials are relevant to the broader field of chemical sensing and the development of analytical probes. The colorimetric properties of dyes can be exploited in sensor design, where a change in color indicates the presence or concentration of an analyte.
Research on electrochemical sensors for the analysis of various substances, such as wine components or metal ions, often involves the modification of electrode surfaces with different materials, including polymers and nanocomposites acs.orgwrc.org.za. Dyes could potentially be integrated into such sensing platforms to provide a visual or electrochemical response to target analytes. For example, studies on enzyme-less uric acid sensors utilize doped metal oxide nanocomposites on electrode surfaces mdpi.com. The development of analytical sensors relies on understanding the interactions between the sensing material and the analyte, a principle that could potentially involve the behavior of acid dyes in specific chemical environments copernicus.org.
Integration in Composite Materials and Nano-structured Systems
Acid dyes can be relevant in the development of composite materials and nano-structured systems, particularly where coloration or interaction with material surfaces is desired. Research in this area explores the incorporation of various substances into composite structures to achieve enhanced properties.
Studies on nanocomposite materials for applications like water decontamination investigate the use of adsorbents, including those based on carbon materials and metal oxides, for removing dyes from wastewater tandfonline.commdpi.commdpi.com. While these studies often focus on the removal of dyes like Acid Red or Congo Red using the composite, it suggests a potential for acid dyes themselves to be integrated into composite structures for specific functionalities, such as acting as indicators or as components that interact with other substances within the composite. Research on metal sieve-like structure nanocomposites for removing Acid Red dye highlights the interaction between the dye and the composite material tandfonline.com. The development of nanostructured aerogels for water decontamination also involves the use of materials that can adsorb dyes mdpi.com.
Computational and Theoretical Chemistry of Acid Red 414
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of dye molecules, which in turn determine their color and stability. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for elucidating the electronic structure of azo dyes.
For a molecule like Acid Red 414, which is a complex azo dye, quantum chemical calculations can determine the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, as it is related to the molecule's reactivity and the wavelength of light it absorbs. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths, resulting in a deeper color.
Studies on other azo dyes have shown that the HOMO is typically localized on the electron-donating groups and the azo bridge, while the LUMO is centered on the electron-accepting moieties. mdpi.comnih.gov The introduction of different substituents can modulate the energies of these orbitals and, consequently, the color of the dye. youtube.com For this compound, a metal complex azo dye, the coordination with a chromium ion would significantly influence its electronic structure and would need to be explicitly included in the quantum chemical model.
Table 1: Representative HOMO-LUMO Energies and Absorption Maxima for Azo Dyes Calculated by DFT
| Azo Dye Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculated λmax (nm) |
| Thiazole (B1198619) Azo Dye A | -5.89 | -2.45 | 3.44 | 450 |
| Thiazole Azo Dye B | -5.92 | -2.67 | 3.25 | 480 |
| Thiazole Azo Dye C | -6.01 | -3.02 | 2.99 | 520 |
Data adapted from a DFT study on thiazole azo dyes and is illustrative of the type of data obtained from quantum chemical calculations. mdpi.com
Molecular Dynamics Simulations of Dye-Substrate Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of dyes, MD simulations are invaluable for understanding how a dye molecule like this compound interacts with a substrate, such as a textile fiber or a biological macromolecule. These simulations can provide detailed information about the binding modes, interaction energies, and the specific molecular forces that govern the dye-substrate complex.
For this compound, which is used for dyeing polyamide fibers, MD simulations could model the dye molecule in an aqueous environment with a model polyamide surface. hztya.com Such simulations would reveal the key interactions, such as hydrogen bonds and van der Waals forces, between the dye's functional groups (e.g., sulfonic acid groups) and the amide groups of the polyamide chain. The results could elucidate the factors contributing to the dye's affinity and fastness properties on the fabric.
In a broader context, MD simulations have been used to study the interaction of azo dyes with proteins, which is relevant for understanding their potential biological effects and for applications in biosensors. For example, a study on the interaction of several azo dyes with the azoreductase enzyme AzrC identified key amino acid residues involved in binding through hydrophobic interactions and hydrogen bonding. colorfuldyes.comnih.gov
Table 2: Key Interacting Residues in an Azo Dye-Protein Complex Identified by Molecular Dynamics Simulations
| Interaction Type | Key Amino Acid Residues |
| Hydrophobic Interactions | Phe105, Phe125, Phe172, Pro132 |
| Hydrogen Bonding | Asn104, Tyr127, Asn187 |
Data is for the interaction of various azo dyes with the AzrC azoreductase and serves as an example of the insights gained from MD simulations. colorfuldyes.comnih.gov
Density Functional Theory (DFT) for Optical Properties and Reactivity
Density Functional Theory (DFT) has become a standard tool for predicting the optical properties and reactivity of molecules. For dyes, DFT and its time-dependent extension (TD-DFT) can accurately predict absorption spectra, which are crucial for understanding their color. acs.org The calculations can determine the maximum absorption wavelength (λmax) and the oscillator strength of electronic transitions. researchgate.net
The reactivity of a dye like this compound can also be assessed using DFT-based reactivity descriptors. These include the chemical potential, hardness, and electrophilicity index, which are derived from the HOMO and LUMO energies. mdpi.com These descriptors provide insights into the kinetic stability of the molecule and its susceptibility to degradation by nucleophilic or electrophilic attack. For instance, a study on Disperse Red 73 and its derivatives used DFT to show that most derivatives were chemically less stable (i.e., more degradable) than the parent molecule. tandfonline.com
For this compound, DFT calculations could predict its color by calculating its electronic absorption spectrum. Furthermore, by analyzing the distribution of electron density and the locations of the frontier orbitals, DFT could identify the most reactive sites in the molecule, which is important for understanding its degradation pathways.
Table 3: Calculated Reactivity Descriptors for Thiazole Azo Dyes using DFT
| Dye | Chemical Potential (μ) | Hardness (η) | Electrophilicity (ω) |
| Dye A | -4.17 | 1.72 | 5.05 |
| Dye B | -4.29 | 1.63 | 5.65 |
| Dye C | -4.51 | 1.50 | 6.78 |
Illustrative data from a DFT study on thiazole azo dyes. mdpi.com
Predictive Modeling for Environmental Fate and Transformation
Predictive modeling plays a crucial role in assessing the environmental fate and potential impact of chemicals like this compound. These models use quantitative structure-activity relationships (QSAR) and other computational approaches to predict properties such as biodegradability, soil sorption, and toxicity. nih.gov Given the widespread use of azo dyes, understanding their environmental persistence and the nature of their transformation products is of high importance. mdpi.com
For sulfonated azo dyes like this compound, predictive models can estimate their distribution in different environmental compartments (water, soil, sediment). The sulfonic acid groups generally increase water solubility and reduce bioavailability, which can affect degradation rates. Models can simulate the initial sorption and desorption behavior of the dye on various environmental matrices. nih.gov
Furthermore, predictive models can be used to forecast the products of biodegradation. Azo dyes can be reductively cleaved at the azo bond by microorganisms under anaerobic conditions, leading to the formation of aromatic amines. tandfonline.com Predictive toxicology models can then be used to assess the potential toxicity of these degradation products, which can sometimes be more hazardous than the parent dye.
Table 4: Examples of Predictive Models for Environmental Fate Assessment
| Model Type | Predicted Endpoint | Relevance for Azo Dyes |
| QSAR Models | Biodegradability | Predicts the likelihood and rate of microbial degradation. |
| Sorption Models | Soil and Sediment Partitioning (Koc) | Estimates the distribution of the dye in the environment. |
| Toxicity Prediction Models | Carcinogenicity, Mutagenicity | Assesses the potential hazards of the parent dye and its degradation products. |
This table provides a general overview of predictive modeling approaches applicable to azo dyes.
Future Research Trajectories and Interdisciplinary Opportunities for Acid Red 414
Exploration of Novel Synthetic Pathways
The conventional synthesis of azo dyes, including those similar to Acid Red 414, involves diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. sphinxsai.comnih.gov While effective, this method presents opportunities for innovation in line with efficiency and sustainability goals.
Future research trajectories in this area include:
Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow reactors, such as bubble column reactors, could offer significant advantages. rsc.org This approach can lead to higher yields, improved process control, reduced reaction times, and a smaller manufacturing footprint. A techno-economic analysis for other azo dyes has shown that continuous processes can be substantially more cost-effective and use less water than batch processes. rsc.org
Alternative Coupling Components: Research into novel coupling components could lead to the synthesis of this compound analogues with unique properties. The synthesis of new azo dyes often involves exploring different substituted phenols and amines as coupling partners to achieve desired colors and functionalities. sphinxsai.comnih.gov
Gewald Reaction Applications: The Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, has been employed to create novel azo disperse dyes. nih.gov Exploring the application of such multicomponent reactions could open pathways to new derivatives of this compound with specialized characteristics.
Development of Enhanced Degradation Technologies
The environmental persistence of azo dyes is a significant concern, driving research into effective degradation technologies. aalto.fi For sulfonated azo dyes like this compound, future research will likely focus on optimizing and combining various physical, chemical, and biological methods. nih.gov
Bioremediation: Biological methods are considered a cost-effective and environmentally friendly alternative to conventional chemical treatments. nih.gov Future work could focus on:
Microbial Degradation: Isolating and identifying novel bacterial or fungal strains with high efficacy for degrading this compound. aalto.finih.govactabotanica.org Studies have shown that bacteria like Brevibacterium sp. can decolorize and degrade reactive sulfonated azo dyes. nih.gov
Enzymatic Degradation: Investigating the use of specific enzymes, such as laccases and peroxidases, for the targeted cleavage of the azo bond. nih.govresearchgate.net This approach can break down the chromophore group, leading to decolorization. researchgate.net
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, primarily hydroxyl radicals, that can mineralize recalcitrant organic pollutants like azo dyes into less harmful substances. nih.govresearchgate.net
Photocatalysis: The use of semiconductor photocatalysts, such as Titanium dioxide (TiO2), is a promising area. Research on enhancing TiO2 efficiency by using supports like zeolites or creating composites such as Fe3O4@TiO2 has shown improved degradation rates for similar dyes like Acid Red 18 and Acid Red 73. jwent.netmdpi.com
Sonophotocatalysis: This technique combines ultrasound (sonolysis) with photocatalysis to enhance the generation of reactive oxygen species, leading to faster and more complete degradation. Studies on Acid Red 14, a similar azo dye, have demonstrated significantly higher degradation kinetics with this combined approach compared to individual treatments. mdpi.com
Fenton and Photo-Fenton Processes: The Fenton reaction, which uses ferrous ions and hydrogen peroxide to generate hydroxyl radicals, is another effective AOP for azo dye degradation. nih.gov
The table below summarizes research findings on the degradation of Acid Red 14 using a sonophotocatalytic process, indicating potential avenues for optimizing this compound degradation. mdpi.com
Data derived from a study on the degradation of Acid Red 14, a structurally similar azo dye, using a Fe3O4@SiO2/PAEDTC@MIL-101(Fe) catalyst. mdpi.com
Advanced Materials Science Applications
While the primary use of this compound is in dyeing textiles like wool and nylon, interdisciplinary research could expand its application into advanced materials. tiankunchemical.comhztya.com
Functional Coatings and Paints: this compound is already recommended for use in paints. specialchem.com Future research could focus on incorporating it into smart coatings that change color in response to environmental stimuli (e.g., pH, temperature, or specific analytes), acting as visual sensors.
Nonlinear Optical (NLO) Materials: Azo dyes are known for their NLO properties. Aggregation-induced emission studies on other organic dyes have shown that molecular aggregation can significantly enhance two-photon absorption cross-sections. acs.org Research could investigate the NLO properties of this compound aggregates or when incorporated into polymer matrices, potentially for applications in optical data storage or optical limiting.
Electrophotography and Sensors: Certain o,o'-dihydroxy azo dyes and their metal complexes have found applications in electrophotographic photoconductors and sensors. tubitak.gov.tr Given that this compound is a metal-complex azo dye, a key research trajectory would be to evaluate its electro-optical properties for potential use in high-technology fields. worlddyevariety.com
Integration with Green Chemistry Principles
Future research and industrial application of this compound will increasingly be guided by the 12 Principles of Green Chemistry. pharmtech.comgreenchemistry-toolkit.org This provides a framework for developing more sustainable chemical processes.
Key areas for integration include:
Waste Prevention: Developing synthetic pathways with higher atom economy and yield, such as continuous flow processes, directly addresses the core principle of preventing waste. rsc.orggreenchemistry-toolkit.org
Designing Safer Chemicals: Research could focus on modifying the structure of this compound to maintain its color and dyeing properties while reducing any potential for forming hazardous degradation products. greenchemistry-toolkit.org
Catalysis: The use of catalysts is preferable to stoichiometric reagents. nih.gov This applies to both synthesis (e.g., developing catalytic coupling reactions) and degradation, where biocatalysts like enzymes offer a green alternative to harsh chemical treatments. nih.govnih.gov
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. greenchemistry-toolkit.org Continuous flow synthesis can also contribute to better energy efficiency compared to the heating and cooling cycles of batch reactors. rsc.org
Design for Degradation: An important interdisciplinary goal is to design new dyes that readily degrade into non-toxic products after their useful life. nih.gov This involves collaboration between synthetic chemists and environmental scientists to create effective and environmentally benign colorants.
Methodological Innovations in Analytical Characterization
Advancements in analytical chemistry are crucial for understanding the behavior, fate, and degradation pathways of this compound.
Advanced Chromatographic and Spectrometric Techniques: The identification of intermediates formed during degradation processes is essential for confirming mineralization and assessing the toxicity of the effluent. researchgate.net Future research will rely on sophisticated techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to elucidate complex degradation pathways. researchgate.net
Real-Time Monitoring: Developing analytical methods for real-time analysis of dye concentration during synthesis or degradation processes can improve efficiency and process control, aligning with the Green Chemistry principle of real-time analysis for pollution prevention. nih.gov
Trace Analysis in Environmental Matrices: As environmental regulations become stricter, there is a need for highly sensitive methods to detect and quantify trace amounts of this compound and its byproducts in water and soil samples, ensuring compliance and monitoring environmental impact.
Q & A
Q. What are the standard protocols for synthesizing Acid Red 414 in laboratory settings?
Answer: Synthesis involves diazotization and coupling reactions under controlled pH (1.5–3.0) and temperature (0–5°C). Researchers must use stoichiometrically optimized molar ratios (e.g., 1:1.05 for diazo:coupling agent) and monitor reaction progress via thin-layer chromatography (TLC). Purification through recrystallization (ethanol/water solvent system) or column chromatography (silica gel, 60–120 mesh) is critical. Final purity should be verified using HPLC with UV detection at λmax 515 nm (≥95% purity threshold). Document reagent grades (e.g., ACS-certified) and catalyst concentrations (e.g., 0.1 M NaNO₂) for reproducibility .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Answer: Employ a multi-spectral approach:
- UV-Vis : Confirm λmax in aqueous solution (515–520 nm) with molar extinction coefficient ε ≈ 1.2×10⁴ L·mol⁻¹·cm⁻¹.
- FTIR : Identify characteristic peaks (e.g., sulfonic acid group at 1180–1200 cm⁻¹, azo bond at 1450–1550 cm⁻¹).
- ¹H NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for substituted benzene rings).
- Mass Spectrometry (HRMS) : Validate molecular ion [M–H]⁻ at m/z 502.3 ± 0.1 Da. Cross-reference data with certified analytical standards .
Q. What are the key physicochemical properties of this compound that influence its behavior in aqueous solutions?
Answer: Critical properties include:
- Solubility : 50–60 g/L in deionized water at 25°C, pH-dependent aggregation at >100 mg/mL.
- pKa : Sulfonic acid groups deprotonate at pH 1.5–2.5, influencing charge distribution.
- Stability : Degrades under UV light (t₁/₂ = 48 hours at 365 nm) and alkaline conditions (pH >9).
- Partition coefficient (log P) : –1.2 ± 0.3 (octanol/water), indicating high hydrophilicity. Tabulate these properties using standardized IUPAC protocols .
Advanced Research Questions
Q. How should researchers design experiments to investigate the pH-dependent degradation pathways of this compound?
Answer: Use a factorial design varying pH (2–12), temperature (20–60°C), and oxidant concentrations (e.g., H₂O₂ 0–10 mM). Monitor degradation kinetics via HPLC-MS to identify intermediates (e.g., sulfonate cleavage products). Control dissolved oxygen levels using nitrogen purging. Apply pseudo-first-order kinetics models (R² >0.95) and Arrhenius equations to calculate activation energy (Ea ≈ 45–60 kJ/mol). Include negative controls with light exclusion .
Q. What methodological approaches are recommended for resolving contradictions in reported binding affinities of this compound with biological macromolecules?
Answer: Conduct comparative studies using:
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd under standardized buffer conditions (25 mM phosphate, pH 7.4).
- Surface Plasmon Resonance (SPR) : Assess binding kinetics (ka/kd) with immobilized albumin or DNA. Normalize data to account for dye batch variability (e.g., lot-specific extinction coefficients). Perform meta-analysis of published Kd values, subgrouped by experimental parameters (temperature, ionic strength) to identify confounding variables .
Q. What strategies can optimize the detection limits of this compound in complex environmental matrices using advanced chromatographic techniques?
Answer: Implement solid-phase extraction (SPE) with C18 cartridges (90% recovery at pH 2.5). Use UPLC-MS/MS with negative ionization mode (LOQ = 0.1 µg/L). Validate matrix effects via standard addition (spike recovery 85–115%). Optimize mobile phase (acetonitrile/0.1% formic acid) to resolve co-eluting interferents. Include quality controls (QC) with NIST-traceable reference materials .
Methodological Notes
- Data Presentation : Tables should include error margins (e.g., ±SD) and statistical significance indicators (e.g., asterisks for p<0.05). Follow journal-specific formatting for figures (e.g., 300 dpi resolution, CMYK color mode) .
- Reproducibility : Archive raw datasets (spectra, chromatograms) in repositories like Zenodo or Figshare with DOIs. Share instrument calibration logs and QC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
